Cas no 29456-83-5 (1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea)

1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea 化学的及び物理的性質
名前と識別子
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- Thiourea, N-2-propen-1-yl-N'-tricyclo[3.3.1.13,7]dec-1-yl-
- 1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea
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- インチ: 1S/C14H22N2S/c1-2-3-15-13(17)16-14-7-10-4-11(8-14)6-12(5-10)9-14/h2,10-12H,1,3-9H2,(H2,15,16,17)
- InChIKey: HLNJIDTYNQWAPT-UHFFFAOYSA-N
- ほほえんだ: N(CC=C)C(NC12CC3CC(CC(C3)C1)C2)=S
1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1553-0187-10μmol |
1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea |
29456-83-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1553-0187-20μmol |
1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea |
29456-83-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1553-0187-2mg |
1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea |
29456-83-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1553-0187-20mg |
1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea |
29456-83-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1553-0187-1mg |
1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea |
29456-83-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1553-0187-3mg |
1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea |
29456-83-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1553-0187-15mg |
1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea |
29456-83-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1553-0187-4mg |
1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea |
29456-83-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1553-0187-40mg |
1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea |
29456-83-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1553-0187-2μmol |
1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea |
29456-83-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea 関連文献
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
1-(adamantan-1-yl)-3-(prop-2-en-1-yl)thioureaに関する追加情報
Comprehensive Overview of 1-(Adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea (CAS No. 29456-83-5)
1-(Adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea, with the CAS number 29456-83-5, is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound features a unique molecular structure combining an adamantane moiety with a thiourea group, linked via a prop-2-en-1-yl chain. Its structural complexity and functional versatility make it a valuable candidate for applications ranging from drug development to advanced polymer synthesis.
The adamantane core in 1-(Adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea is renowned for its high thermal stability and lipophilicity, which enhances the compound's bioavailability and membrane permeability. These properties are particularly relevant in the design of central nervous system (CNS) therapeutics, a hot topic in modern pharmacology. Researchers are exploring its potential as a scaffold for neuroprotective agents or antiviral drugs, aligning with current trends in addressing neurodegenerative diseases and emerging viral infections.
In materials science, the thiourea functional group in this compound offers opportunities for cross-linking reactions and coordination chemistry. The presence of the prop-2-en-1-yl (allyl) group further enables click chemistry modifications, a technique widely discussed in nanotechnology and bioconjugation circles. This dual reactivity makes CAS 29456-83-5 a promising building block for smart materials and responsive coatings, areas experiencing rapid growth due to demand in electronics and biomedical devices.
Synthetic accessibility is another advantage of 1-(Adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea. The compound can be prepared through straightforward nucleophilic addition reactions between 1-adamantyl isothiocyanate and allylamine, a process frequently optimized in recent green chemistry studies. This aligns with the pharmaceutical industry's push toward atom-economical synthesis and sustainable manufacturing—key search terms among environmentally conscious researchers.
Analytical characterization of 29456-83-5 typically involves NMR spectroscopy (notably 1H and 13C), mass spectrometry, and FT-IR, techniques commonly queried by chemistry students and professionals. The compound's crystalline nature also makes it suitable for X-ray diffraction studies, contributing to ongoing discussions about structure-activity relationships in medicinal chemistry forums.
From a commercial perspective, 1-(Adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea serves as a premium research chemical with niche demand. Suppliers often highlight its ≥95% purity (HPLC) and provide custom synthesis options—features highly valued in the contract research organization (CRO) market. These aspects resonate with frequent searches about high-purity intermediates and tailor-made compounds for drug discovery pipelines.
Ongoing investigations explore the compound's role in photo-responsive systems, capitalizing on the adamantane-thiourea interaction with light-sensitive moieties. This connects with trending topics like molecular switches and drug delivery systems—subjects generating substantial interest in both academic literature and patent filings worldwide.
Safety profiles of CAS 29456-83-5 remain an area of active research, with particular focus on its biodegradation pathways and ecotoxicological impact. Such studies address growing concerns about persistent organic pollutants while providing data for REACH compliance documentation—another frequent search category among industrial chemists.
In conclusion, 1-(Adamantan-1-yl)-3-(prop-2-en-1-yl)thiourea represents a multifaceted compound bridging pharmaceutical innovation and advanced materials development. Its structural features respond to contemporary needs in targeted therapy and functional materials, while its synthetic flexibility aligns with principles of green chemistry. As research continues to uncover new applications, this compound is poised to maintain its relevance across multiple scientific disciplines.
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